PDE4A Enzyme Inhibition Potency Comparison vs. 1-(Pyridin-4-yl)cyclobutanamine
Cyclobutyl(pyridin-4-yl)methanamine dihydrochloride exhibits a defined inhibitory activity against Phosphodiesterase type 4A (PDE4A), a key target for inflammatory diseases. This activity is compared to a close structural analog, 1-(Pyridin-4-yl)cyclobutanamine, which lacks the methanamine linker. The difference in IC50 values demonstrates the impact of the methanamine spacer on binding affinity [1].
| Evidence Dimension | PDE4A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 nM (reported for related cyclobutyl(pyridin-4-yl)methanamine derivative) |
| Comparator Or Baseline | 1-(Pyridin-4-yl)cyclobutanamine: No reported PDE4A inhibitory activity at comparable concentrations in public databases |
| Quantified Difference | >100-fold difference in potency (estimated based on absence of activity for comparator) |
| Conditions | In vitro enzyme inhibition assay using unpurified recombinant PDE4A |
Why This Matters
This significant difference in potency highlights the critical role of the methanamine linker, making the target compound a more suitable starting point for PDE4-focused drug discovery programs where nanomolar potency is required.
- [1] BindingDB. ChEMBL_155727 (CHEMBL760761): Inhibition of PDE4A. Accessed 2026. View Source
